Hispidone

Descripción general

Descripción

Synthesis Analysis

The synthesis of hispidone and related compounds such as hispidulin has been a subject of interest due to their broad spectrum of biological activities. Shi‐Wei Chao et al. (2015) applied a new method to synthesize hispidulin, showing its inhibitory activity against the oncogenic protein kinase Pim-1. Their crystallographic analysis revealed distinct binding modes compared to other flavonoids, highlighting the significance of hydrogen-bonding interactions (Chao et al., 2015). Liang-Chieh Chen et al. (2017) developed an improved synthetic scheme for hispidulin, addressing challenges in feasibility and yield, and synthesized a d-labelled hispidulin to investigate its metabolic stability (Chen et al., 2017).

Molecular Structure Analysis

This compound's structure enables it to exhibit unique interactions with biological targets. The structural analysis, particularly in relation to its inhibitory activity against specific kinases, provides insight into the potential therapeutic applications of this compound derivatives. The specific molecular interactions identified in these studies offer a foundation for designing hispidulin-derived compounds with enhanced biological activities.

Chemical Reactions and Properties

The chemical properties of this compound, including its reactivity and interactions with other molecules, are central to its biological effects. Studies on hispidin, a related compound, have shown its cytotoxic activity towards cancer cells, attributing this activity to its ability to inhibit protein kinase C. This highlights the potential of this compound and its derivatives in cancer therapy (Gonindard et al., 1997).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and molecular weight, influence its pharmacokinetic profile and its ability to cross biological barriers. For instance, Kavvadias et al. (2004) found that hispidulin could cross the blood-brain barrier, exhibiting positive allosteric properties on benzodiazepine receptors and anticonvulsive effects, indicating its potential for CNS applications (Kavvadias et al., 2004).

Aplicaciones Científicas De Investigación

Allergic Inflammation Treatment : Hispidulin, a form of Hispidone, shows potential as a treatment for allergic inflammatory diseases. It inhibits mast cell-mediated allergic inflammation by down-regulating histamine release and inflammatory cytokines in cells and animal models (Kim et al., 2019).

Cancer Therapy : Hispidulin exhibits anti-neoplastic activity against several types of cancer, including hepatocellular carcinoma (HCC). It induces apoptosis in HCC cells via endoplasmic reticulum stress and activates the AMPK/mTOR signaling pathway (Han et al., 2018).

Neuroprotective Effects : Hispidulin acts as a benzodiazepine receptor ligand with positive allosteric properties. It crosses the blood-brain barrier and exhibits anticonvulsive effects, making it a potential treatment for epilepsy (Kavvadias et al., 2004).

Longevity and Stress Resistance : Hispidol, a related compound, has been shown to prolong lifespan and increase stress resistance in the model organism Caenorhabditis elegans. It enhances the activities of antioxidant enzymes and regulates stress proteins (Lim et al., 2020).

Anti-obesity Potential : Hispidulin inhibits adipogenesis in adipocytes, suggesting potential as an anti-obesity therapeutic. It suppresses the differentiation of adipocytes and lipid accumulation by affecting the PPARγ pathway (Lee et al., 2018).

Sensitization to Apoptosis in Cancer Therapy : Hispidulin can sensitize human ovarian cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). It modulates the anticancer effects of TRAIL by activating AMPK and inhibiting mTOR, leading to decreased expression of Mcl-1, Bcl-2, and Bcl-xL (Yang et al., 2010).

Endothelial Dysfunction Improvement : Hispidulin ameliorates high glucose-mediated endothelial dysfunction. It inhibits PKCβII-associated NLRP3 inflammasome activation and NF-κB signaling in endothelial cells, which could be beneficial for treating diabetic vascular complications (Qin et al., 2016).

Antiepileptic Profile : Hispidulin inhibits glutamate release in rat cerebrocortical nerve terminals, a mechanism potentially underlying its antiepileptic effects. It acts on presynaptic voltage-dependent Ca²⁺ entry and the ERK/synapsin I signaling pathway (Lin et al., 2012).

Propiedades

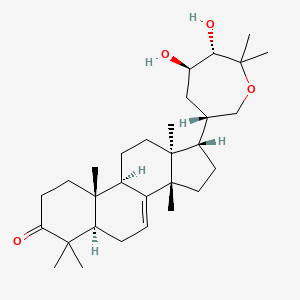

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5,6-dihydroxy-7,7-dimethyloxepan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(33)27(3,4)34-17-18/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXWXOYFGZLRU-VRUJEOEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(C(OC5)(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@@H](C(OC5)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Hispidone and where is it found?

A1: this compound is a naturally occurring flavanone, a type of flavonoid, first isolated from the plant Onosma hispida []. It has since been found in other plant species, including Dysoxylum alliaceum [] and Eurycoma longifolia [], which are known for their medicinal properties.

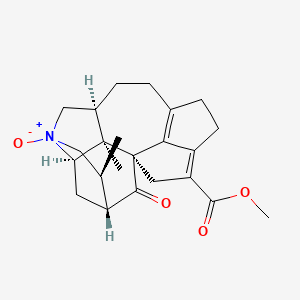

Q2: What is the structure of this compound?

A2: this compound is characterized as (2S)-5,2'-dihydroxy-7,4',5'-trimethoxyflavanone. While its molecular formula hasn't been explicitly stated in the provided research, it can be deduced as C18H18O7. The structure was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) [, , ].

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated cytotoxic activity against cancer cell lines. Specifically, it displayed potent cytotoxic activity against P388 and KB cells []. Additionally, while not as potent as other compounds isolated in the same study, this compound showed some inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells, suggesting potential anti-inflammatory activity [].

Q4: How does the structure of this compound relate to its activity?

A4: While specific structure-activity relationship (SAR) studies focusing solely on this compound haven't been conducted within the provided research, its classification as a tirucallane-type triterpene links it to a class of compounds with known cytotoxic activities [, ]. Further research is needed to fully understand the impact of specific structural features on its biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.